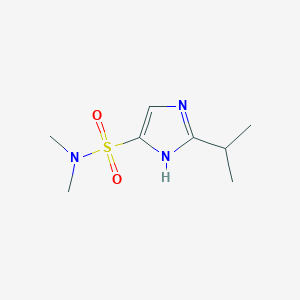
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide, also known as DIDS, is a sulfonamide derivative that is commonly used in scientific research. It is a potent inhibitor of anion transporters and has been studied extensively for its effects on various physiological processes.
Mécanisme D'action
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide inhibits anion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from carrying out its normal function of moving anions across the cell membrane. The exact mechanism of how N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide interacts with the transporter protein is still being studied.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects, depending on the specific tissue and transporter being studied. In red blood cells, N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide inhibits chloride transport and can cause cell swelling and hemolysis. In the gastrointestinal tract, N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide inhibits bicarbonate transport and can reduce the secretion of bicarbonate into the lumen of the intestine. In the kidney, N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide inhibits sulfate transport and can reduce the excretion of sulfate in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide in lab experiments is that it is a potent and specific inhibitor of anion transporters. This allows researchers to study the function of these transporters in a controlled manner. However, one limitation is that N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can have off-target effects on other proteins and processes, which can complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research involving N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide. One area of interest is the development of more specific inhibitors of anion transporters, which would allow for even more precise manipulation of these processes. Another area of interest is the study of the role of anion transporters in various disease states, such as cystic fibrosis and sickle cell anemia. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide and other anion transporter inhibitors.
Méthodes De Synthèse
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroimidazole with dimethylamine and isopropylamine, followed by sulfonation with sulfuric acid. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide has been used extensively in scientific research to study the function of anion transporters in various physiological processes. It has been shown to inhibit chloride transport in red blood cells, which has implications for the treatment of sickle cell anemia. It has also been studied for its effects on the transport of other anions, such as bicarbonate and sulfate, in various tissues.
Propriétés
IUPAC Name |
N,N-dimethyl-2-propan-2-yl-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-6(2)8-9-5-7(10-8)14(12,13)11(3)4/h5-6H,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMUTNBYUSQAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

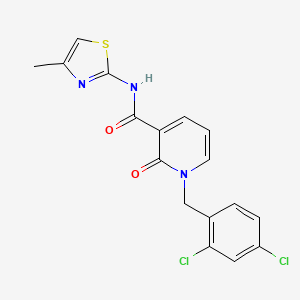


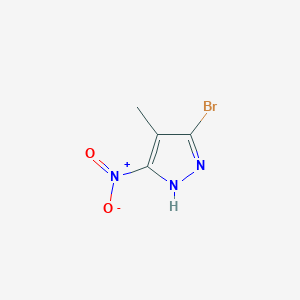
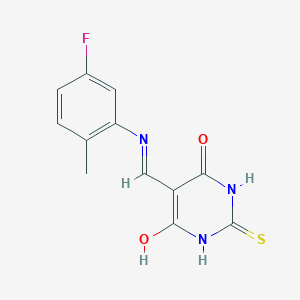
![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)
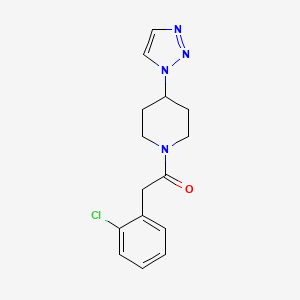
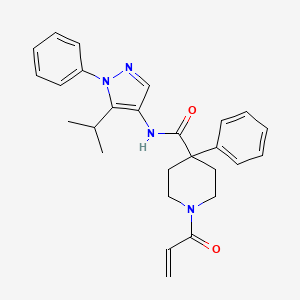
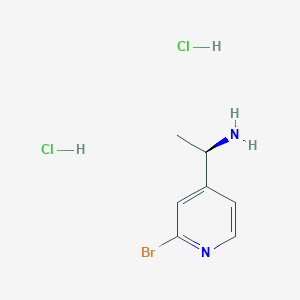
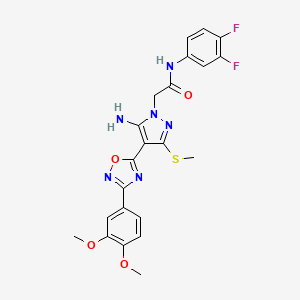

![4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2717235.png)
![(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717236.png)
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2717240.png)